Oxalate

Description

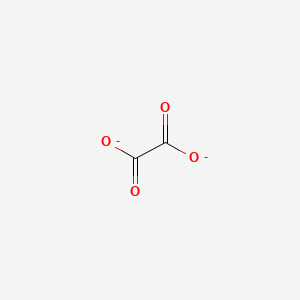

This compound is a salt or ester of oxalic acid.

Derivatives of OXALIC ACID. Included under this heading are a broad variety of acid forms, salts, esters, and amides that are derived from the ethanedioic acid structure.

Properties

CAS No. |

338-70-5 |

|---|---|

Molecular Formula |

C2O4-2 |

Molecular Weight |

88.02 g/mol |

IUPAC Name |

oxalate |

InChI |

InChI=1S/C2H2O4/c3-1(4)2(5)6/h(H,3,4)(H,5,6)/p-2 |

InChI Key |

MUBZPKHOEPUJKR-UHFFFAOYSA-L |

SMILES |

C(=O)(C(=O)[O-])[O-] |

Canonical SMILES |

C(=O)(C(=O)[O-])[O-] |

Origin of Product |

United States |

Foundational & Exploratory

Endogenous oxalate synthesis pathways in mammals

An In-depth Technical Guide to Endogenous Oxalate Synthesis Pathways in Mammals

For Researchers, Scientists, and Drug Development Professionals

Abstract

Endogenous this compound synthesis is a critical metabolic process with significant implications for human health, particularly in the context of hyperoxaluria and calcium this compound kidney stone formation. In mammals, this compound is a terminal metabolic product primarily synthesized in the liver through a network of interconnected enzymatic pathways. This technical guide provides a comprehensive overview of the core pathways of endogenous this compound synthesis, focusing on the key enzymatic players, their substrates, and regulatory mechanisms. It includes a compilation of quantitative data, detailed experimental protocols for key assays, and visual representations of the metabolic and logical frameworks involved. This document is intended to serve as a detailed resource for researchers, scientists, and drug development professionals working to understand and target these pathways for therapeutic intervention.

Core Endogenous this compound Synthesis Pathways

Endogenous this compound production in mammals is not a single linear pathway but rather a metabolic network that converges on the immediate precursor, glyoxylate (B1226380) . Three primary metabolic routes contribute to the glyoxylate pool: the metabolism of glycolate (B3277807) , the catabolism of hydroxyproline (B1673980) , and to a lesser extent, the conversion from glycine (B1666218) . The fate of glyoxylate is a critical determinant of this compound production; it can either be detoxified or oxidized to this compound.

The principal enzymatic reactions are localized across different subcellular compartments, including the peroxisome, mitochondrion, and cytosol.

The Glycolate-Glyoxylate-Oxalate Axis

This axis represents a major flux for this compound synthesis and involves enzymes in both the peroxisome and the cytosol.

-

Glycolate Oxidase (GO): Located in the peroxisome, GO (encoded by the HAO1 gene) catalyzes the oxidation of glycolate to glyoxylate, with the concomitant production of hydrogen peroxide.[1] While glycolate is its primary substrate, GO can also directly oxidize glyoxylate to this compound, though this reaction is less efficient.[1][2]

-

Lactate (B86563) Dehydrogenase (LDH): This cytosolic enzyme, particularly the LDHA isoform, is considered a key player in the final step of this compound synthesis.[3][4] It catalyzes the oxidation of glyoxylate to this compound, using NAD+ as a cofactor.[3] Evidence suggests that LDH, rather than GO, is the primary enzyme responsible for the conversion of glyoxylate to this compound in vivo.[3]

-

Alanine-Glyoxylate Aminotransferase (AGT): This critical detoxifying enzyme, located in the peroxisomes in humans, diverts glyoxylate away from this compound production.[5] AGT (encoded by the AGXT gene) catalyzes the transamination of glyoxylate to glycine, using alanine (B10760859) as the amino group donor, which is converted to pyruvate (B1213749).[3][5] Deficiency or mistargeting of AGT is the cause of Primary Hyperoxaluria Type 1 (PH1), leading to massive this compound overproduction.[5]

Hydroxyproline Catabolism

The breakdown of hydroxyproline, an amino acid abundant in collagen, is a significant source of glyoxylate and, consequently, this compound.[6][7] This pathway involves enzymes located in the mitochondria.

-

Hydroxyproline Dehydrogenase and subsequent enzymes: Hydroxyproline is catabolized through a series of steps in the mitochondria, ultimately yielding glyoxylate and pyruvate.

-

Contribution to this compound Pool: Studies using stable isotope infusions have demonstrated that hydroxyproline metabolism is a major source of endogenous this compound. In healthy individuals, it contributes approximately 15% of urinary this compound.[6][8] This contribution is significantly higher in patients with Primary Hyperoxaluria Type 2 (PH2) and Type 3 (PH3), accounting for up to 47% and 33% of urinary this compound, respectively.[6][8]

Other Contributing Pathways

-

Glycine Metabolism: While once thought to be a major precursor, more recent studies using improved methodologies have shown that glycine metabolism contributes less than 5% to urinary this compound in healthy individuals.[9]

-

Ascorbic Acid (Vitamin C): At high intake levels, ascorbic acid can be metabolized to this compound, although the precise enzymatic pathways are not fully elucidated in humans.

Below is a diagram illustrating the major endogenous this compound synthesis pathways.

Quantitative Data

The efficiency and contribution of each pathway are governed by the kinetic properties of the enzymes involved and the concentration of available substrates.

Contribution of Precursors to Urinary this compound

The following table summarizes the quantitative contribution of major precursors to endogenous this compound synthesis based on stable isotope infusion studies.

| Precursor | Contribution in Healthy Adults | Contribution in PH1 Patients | Contribution in PH2 Patients | Contribution in PH3 Patients | Citation(s) |

| Hydroxyproline | ~15% | ~18% | ~47% | ~33% | [6][8] |

| Glycine | <5% | Not specified | Not specified | Not specified | [9] |

Enzyme Kinetic Parameters

The Michaelis-Menten constant (Km) and maximum reaction velocity (Vmax) or catalytic rate constant (kcat) are crucial for understanding the flux through these pathways. The following table compiles available kinetic data for key human enzymes in this compound metabolism.

| Enzyme | Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (mM⁻¹s⁻¹) | Citation(s) |

| Glycolate Oxidase (GO) | Glycolate | 141 ± 16 | 4.1 ± 0.1 | 29 ± 3 | [2] |

| Glyoxylate | 2200 ± 360 | 0.7 ± 0.1 | 0.32 ± 0.05 | [2] | |

| Alanine-Glyoxylate Aminotransferase (AGT) | L-Alanine | 31,000 ± 4,000 | 45 ± 2 | 1.45 | [8] |

| Glyoxylate | Not specified | Not specified | Not specified | [6][8] | |

| Lactate Dehydrogenase (LDH) | Pyruvate | 780 ± 120 (tumor) | Not specified | Not specified | [5] |

| Lactate | 21,780 ± 1,070 (tumor) | Not specified | Not specified | [5] | |

| Glyoxylate | Not specified | Not specified | Not specified | [3] |

Note: Kinetic parameters can vary based on experimental conditions (pH, temperature, buffer composition). Data for LDH with glyoxylate as a substrate is less consistently reported in a compiled format but its significant role is well-established.[3]

Experimental Protocols

Accurate measurement of this compound levels and enzyme activities is fundamental to research in this field. This section provides detailed methodologies for key assays.

Quantification of Urinary this compound by LC-MS/MS

This method provides high sensitivity and specificity for this compound measurement.

Principle: Urinary this compound is separated from other urine components using liquid chromatography and quantified by tandem mass spectrometry, often using a stable isotope-labeled internal standard (e.g., ¹³C₂-oxalate) for accurate quantification.[6][10][11]

Methodology:

-

Sample Preparation:

-

Solid Phase Extraction (SPE):

-

Condition a weak anion exchange (WAX) SPE plate.

-

Load the acidified urine sample onto the plate.

-

Wash the plate to remove interfering substances.

-

Elute the this compound and internal standard with an appropriate solvent (e.g., 5% NH₃ in methanol).[10]

-

-

Analysis:

-

Dry the eluent under nitrogen and reconstitute in a suitable solvent (e.g., distilled water).[10]

-

Inject the sample into an LC-MS/MS system.

-

Chromatography: Use a suitable column (e.g., HSS T3) with a gradient elution of aqueous and organic mobile phases.[10]

-

Mass Spectrometry: Operate the mass spectrometer in negative electrospray ionization (ESI) mode. Monitor the specific multiple reaction monitoring (MRM) transitions for this compound (e.g., m/z 88.9 > 60.85) and its internal standard (e.g., m/z 90.9 > 61.9).[10]

-

-

Quantification:

-

Generate a standard curve using known concentrations of this compound.

-

Calculate the this compound concentration in the urine sample by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

-

Glycolate Oxidase (GO) Activity Assay

This is a spectrophotometric assay based on the detection of H₂O₂ produced during the oxidation of glycolate.[8][12]

Principle: GO catalyzes the oxidation of glycolate to glyoxylate, producing H₂O₂. In the presence of horseradish peroxidase (HRP), the H₂O₂ oxidizes a chromogenic substrate (e.g., o-dianisidine), leading to a color change that can be measured spectrophotometrically.[8][12]

Methodology:

-

Tissue Homogenization:

-

Homogenize liver tissue in an ice-cold protein extraction buffer.

-

Centrifuge the homogenate at high speed (e.g., 10,000 x g) at 4°C to pellet cellular debris.[8]

-

Collect the supernatant for the assay and for protein concentration determination (e.g., Bradford assay).

-

-

Assay Reaction:

-

Prepare an assay buffer containing a chromogen (e.g., o-dianisidine), HRP, and a buffer (e.g., sodium phosphate (B84403) buffer, pH 8.3).[8]

-

In a 96-well plate, add the assay buffer to each well.

-

Add the tissue supernatant (enzyme source) to the test wells. Add extraction buffer to the blank wells.

-

Initiate the reaction by adding the substrate, sodium glycolate.

-

-

Measurement:

-

Immediately measure the absorbance at the appropriate wavelength (e.g., 440 nm for o-dianisidine) at time 0.[8]

-

Incubate the plate at a controlled temperature (e.g., 37°C) and take readings at regular intervals (e.g., every 5 minutes).

-

-

Calculation:

-

Calculate the rate of change in absorbance over time (ΔAbs/min).

-

Use the molar extinction coefficient of the oxidized chromogen to convert this rate into µmol of product formed per minute.

-

Normalize the activity to the protein concentration of the sample to express the specific activity (e.g., in U/mg protein).

-

Alanine-Glyoxylate Aminotransferase (AGT) Activity Assay

This is a coupled-enzyme spectrophotometric assay.

Principle: AGT activity is measured by quantifying the production of pyruvate from L-alanine and glyoxylate. The pyruvate is then used by lactate dehydrogenase (LDH) in a coupled reaction that oxidizes NADH to NAD+. The decrease in absorbance at 340 nm due to NADH oxidation is directly proportional to the AGT activity.[13]

Methodology:

-

Enzyme Preparation:

-

Prepare a liver homogenate supernatant as described for the GO assay.

-

-

Assay Reaction:

-

Prepare a reaction mixture in a suitable buffer (e.g., potassium phosphate buffer, pH 7.4).

-

The mixture should contain L-alanine, pyridoxal (B1214274) 5'-phosphate (PLP, the cofactor for AGT), NADH, and an excess of lactate dehydrogenase (the coupling enzyme).[13]

-

Add the liver supernatant to the reaction mixture in a cuvette or 96-well plate.

-

-

Measurement:

-

Equilibrate the mixture to the assay temperature (e.g., 25°C or 37°C).

-

Initiate the reaction by adding the substrate, glyoxylate.[13]

-

Immediately monitor the decrease in absorbance at 340 nm over time in a spectrophotometer.

-

-

Calculation:

-

Determine the linear rate of decrease in absorbance (ΔAbs/min).

-

Use the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹) to calculate the rate of NADH consumption, which corresponds to the rate of pyruvate formation.

-

Express the specific activity in U/mg protein.

-

Lactate Dehydrogenase (LDH) Activity Assay with Glyoxylate

This assay measures the conversion of glyoxylate to this compound.

Principle: LDH catalyzes the oxidation of glyoxylate to this compound with the concurrent reduction of NAD+ to NADH. The rate of NADH production is monitored by the increase in absorbance at 340 nm.[3][14]

Methodology:

-

Enzyme Preparation:

-

Use purified LDH or a cytosolic fraction from a liver homogenate.

-

-

Assay Reaction:

-

Prepare a reaction mixture in a buffer with an alkaline pH (e.g., Tris-HCl, pH 9.0) to favor the oxidative reaction.

-

The mixture should contain NAD+.

-

-

Measurement:

-

Add the enzyme source to the reaction mixture.

-

Initiate the reaction by adding the substrate, glyoxylate.

-

Monitor the increase in absorbance at 340 nm over time.

-

-

Calculation:

-

Calculate the rate of increase in absorbance (ΔAbs/min).

-

Use the molar extinction coefficient of NADH to determine the rate of this compound formation.

-

Express the specific activity in U/mg protein.

-

The following diagram illustrates a general experimental workflow for determining enzyme activity from a tissue sample.

References

- 1. Kinetic parameters of lactate dehydrogenase in liver and gastrocnemius determined by three quantitative histochemical methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Active Site and Loop 4 Movements within Human Glycolate Oxidase: Implications for Substrate Specificity and Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Protein Homeostasis Defects of Alanine-Glyoxylate Aminotransferase: New Therapeutic Strategies in Primary Hyperoxaluria Type I - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Kinetic characterization of lactate dehydrogenase in normal and malignant human breast tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Molecular defects of the glycine 41 variants of alanine glyoxylate aminotransferase associated with primary hyperoxaluria type I - PMC [pmc.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. biorxiv.org [biorxiv.org]

- 8. The enzymes of this compound metabolism: unexpected structures and mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Identification of Human Alanine–Glyoxylate Aminotransferase Ligands as Pharmacological Chaperones for Variants Associated with Primary Hyperoxaluria Type 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. academic.oup.com [academic.oup.com]

- 14. researchgate.net [researchgate.net]

An In-Depth Technical Guide to Calcium Oxalate Crystal Formation and Dissolution Kinetics

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles governing the formation and dissolution of calcium oxalate (CaOx) crystals, a critical area of study in nephrolithiasis and drug development. This document summarizes key quantitative data, details essential experimental protocols, and visualizes the complex interplay of factors influencing CaOx crystallization.

Introduction: The Physicochemical Basis of Calcium this compound Crystallization

Calcium this compound is the primary component of the majority of kidney stones.[1] The formation of these crystals in the urinary tract is a multi-step process involving nucleation, growth, and aggregation.[2] This process is governed by the supersaturation of urine with calcium and this compound ions, as well as the balance between various promoters and inhibitors.[1][3] Understanding the kinetics of these processes is paramount for the development of effective therapeutic interventions.

The crystallization cascade begins with nucleation , the formation of new crystal nuclei from a supersaturated solution. This is followed by crystal growth , the enlargement of these nuclei. Finally, aggregation (or agglomeration) occurs when individual crystals coalesce to form larger, more stable structures that can become lodged in the renal tubules.[2]

Conversely, the dissolution of existing crystals is a key therapeutic goal. This process is influenced by factors that decrease supersaturation, such as the presence of chelating agents that bind with calcium ions.[4][5]

Quantitative Kinetics of Calcium this compound Formation and Dissolution

The following tables summarize quantitative data on the kinetics of CaOx crystal formation (nucleation, growth, aggregation) and dissolution, highlighting the effects of various inhibitors.

Nucleation Kinetics

Table 1: Inhibition of Calcium this compound Nucleation

| Inhibitor | Concentration | Method | Key Findings | Reference(s) |

| Osteopontin (B1167477) (OPN) | 3.2 x 10⁻⁸ M | Droplet-based microfluidics | Complete inhibition of nucleation.[6][7] | [6][7][8] |

| Magnesium (Mg²⁺) | 0.875 x 10⁻⁴ M | Droplet-based microfluidics | Appreciable inhibition of nucleation.[6][7] | [6][7][8] |

| Citrate (B86180) | 1.49 mM | Spontaneous Precipitation | Increased the formation product by 76%, indicating inhibition of nucleation.[2][9] | [2][7][9] |

| Phosphorylated OPN peptide | 10.1 to 40.4 nM | Constant Composition | Significantly increased induction times, inhibiting nucleation.[10] | [10] |

| Non-phosphorylated OPN peptide | > 900 nM | Constant Composition, DLS, SAXS | Promoted nucleation at high concentrations.[10] | [10] |

Crystal Growth Kinetics

Table 2: Inhibition of Calcium this compound Crystal Growth

| Inhibitor | Concentration | Method | Growth Rate Reduction | Reference(s) |

| Citrate | 2 mmol/L vs 6 mmol/L | In vitro stone growth model | >50% reduction at higher concentration.[11] | [11] |

| Magnesium (Mg²⁺) | Physiological concentrations | Mixed Suspension Mixed Product Removal | Decreased growth rate.[4][12][13][14] | [4][12][13][14] |

| Phosphorylated OPN peptide | 43.9 nM | Constant Composition | ~60% reduction.[10] | [10] |

| Phosphorylated OPN peptide | 108.0 nM | Constant Composition | ~93% reduction.[10] | [10] |

| Polyaspartate | 100 nM | Constant Composition | 92.8 ± 1.2% inhibition.[15] | [15] |

| Polyglutamate | 100 nM | Constant Composition | 72.1 ± 1.4% inhibition.[15] | [15] |

Crystal Aggregation Kinetics

Table 3: Inhibition of Calcium this compound Crystal Aggregation

| Inhibitor | Concentration | Method | Key Findings | Reference(s) |

| Citrate | Not specified | Not specified | Capable of inhibiting aggregation.[3] | [3] |

| Glycosaminoglycans | Not specified | Not specified | Identified as a main inhibitor of aggregation.[1] | [1] |

| Pyrophosphate | Not specified | Not specified | Identified as an inhibitor of aggregation.[1] | [1] |

| Osteopontin (OPN) | 37.5 µg/ml | Seed Crystal Method | 91.7% inhibitory activity on aggregation and growth.[16] | [16] |

Dissolution Kinetics

Table 4: Dissolution Rates of Calcium this compound with Chelating Agents

| Chelating Agent | Concentration | pH | Dissolution Rate (mg/cm²/hr) | Reference(s) |

| EDTA | 0.03 M | 7.5 | 2.11 | [4] |

| EDTA | 0.03 M | 10.0 | 2.93 | [4] |

| EDTA | 0.3 M | 7.5 | 7.30 | [4] |

| EDTA | 0.3 M | 10.0 | 9.71 | [4] |

| EGTA | 0.03 M | 7.5 | 0.66 | [4] |

Experimental Protocols

Detailed methodologies are crucial for reproducible research in CaOx crystallization kinetics. This section outlines key experimental protocols.

Spectrophotometric Assay for Nucleation and Aggregation

This method is widely used to assess the inhibitory effects of various compounds on the early stages of CaOx crystal formation.[17][18]

Objective: To determine the rate of crystal nucleation and aggregation by measuring changes in turbidity over time.

Materials:

-

Calcium chloride (CaCl₂) solution (e.g., 4 mM)

-

Sodium this compound (Na₂C₂O₄) solution (e.g., 50 mM)

-

Tris-HCl buffer with NaCl (e.g., 0.05 M Tris, 0.15 M NaCl, pH 6.5)

-

Test inhibitor solutions at various concentrations

-

UV-Vis Spectrophotometer

-

Cuvettes

-

Stirring apparatus

Protocol for Nucleation Assay: [17][18][19]

-

Prepare solutions of CaCl₂ and Na₂C₂O₄ in the Tris-HCl buffer.

-

In a cuvette, mix the CaCl₂ solution with the test inhibitor solution (or buffer for control).

-

Initiate crystallization by adding the Na₂C₂O₄ solution.

-

Immediately place the cuvette in the spectrophotometer and record the absorbance at 620 nm at regular intervals (e.g., every 30 seconds) at 37°C with constant stirring.

-

The rate of nucleation is determined by the maximum slope of the absorbance curve, representing the maximum rate of new particle formation.[20]

-

The induction time is the time required for the appearance of crystals, indicated by a sharp increase in absorbance.[17]

-

The percentage inhibition of nucleation is calculated as: [(Control Rate - Sample Rate) / Control Rate] x 100.

Protocol for Aggregation Assay: [17]

-

Prepare calcium this compound monohydrate (COM) seed crystals by mixing equimolar solutions of CaCl₂ and Na₂C₂O₄ (e.g., 50 mM) and incubating at 60°C for 1 hour, followed by cooling.[17]

-

Suspend the COM crystals in the Tris-HCl buffer to a final concentration (e.g., 0.8 mg/mL).

-

Add the test inhibitor solution (or buffer for control) to the crystal suspension.

-

Monitor the absorbance at 620 nm over time without stirring. A decrease in absorbance indicates crystal aggregation and sedimentation.

-

The rate of aggregation is determined from the change in absorbance over time.

Constant Composition Method for Crystal Growth

This technique allows for the precise measurement of crystal growth rates under conditions of constant supersaturation, mimicking the in vivo environment more closely than static systems.[9][15]

Objective: To measure the rate of CaOx crystal growth by maintaining constant concentrations of calcium and this compound ions.

Materials:

-

Calcium chloride (CaCl₂) and sodium this compound (Na₂C₂O₄) stock solutions

-

HEPES buffer

-

COM seed crystals[15]

-

Calcium-selective electrode

-

Autotitrator system with burettes for CaCl₂ and Na₂C₂O₄ solutions

-

Thermostatted reaction vessel (37°C)

-

Prepare a supersaturated but stable solution of calcium this compound in the reaction vessel by mixing CaCl₂ and Na₂C₂O₄ in HEPES buffer.

-

Calibrate the calcium-selective electrode and place it in the reaction solution to monitor the free calcium ion concentration.

-

Initiate crystal growth by adding a known amount of COM seed crystals to the solution.

-

As crystals grow, they consume calcium and this compound ions from the solution, causing a decrease in the free calcium concentration.

-

The autotitrator, controlled by the calcium-selective electrode, adds precise amounts of CaCl₂ and Na₂C₂O₄ from the burettes to maintain a constant free calcium concentration (and thus constant supersaturation).

-

The rate of addition of the titrant solutions is recorded, which directly corresponds to the rate of crystal growth.

-

The growth rate can be calculated as the mass or moles of CaOx formed per unit time per unit surface area of the seed crystals.

Atomic Force Microscopy (AFM) for Dissolution Kinetics

AFM provides nanoscale visualization of crystal surfaces, allowing for the direct observation of dissolution processes at the molecular level.[21][22][23][24][25]

Objective: To visualize and quantify the dissolution of CaOx crystals in real-time.

Materials:

-

AFM instrument with a fluid cell

-

COM or calcium this compound dihydrate (COD) crystals mounted on a substrate

-

Undersaturated solutions of calcium and this compound, or solutions containing chelating agents (e.g., EDTA)

-

Syringe pump for fluid exchange

-

Mount a well-formed CaOx crystal onto a substrate and place it in the AFM fluid cell.

-

Initially, image the crystal surface in a saturated solution to obtain a baseline topography.

-

Introduce an undersaturated solution or a solution containing a dissolving agent into the fluid cell using the syringe pump.

-

Acquire a series of time-lapsed AFM images of the crystal surface as dissolution proceeds.

-

Analyze the images to observe the formation and expansion of etch pits on the crystal surface.

-

The dissolution rate can be quantified by measuring the change in the depth and area of these etch pits over time.

Signaling Pathways and Logical Relationships in Calcium this compound Crystallization

The formation of calcium this compound crystals is a complex process influenced by a network of promoters and inhibitors. The following diagrams, generated using the DOT language for Graphviz, illustrate these key relationships.

Caption: Overview of the calcium this compound crystallization pathway and the inhibitory effects of citrate, magnesium, and osteopontin.

Caption: Simplified pathway of calcium this compound crystal dissolution facilitated by chelating agents like EDTA and citrate.

Caption: A generalized workflow for in vitro screening of calcium this compound crystallization inhibitors.

Conclusion

The kinetics of calcium this compound crystal formation and dissolution are governed by a delicate balance of thermodynamic and kinetic factors. This guide has provided a quantitative overview of these processes, detailed key experimental methodologies for their study, and visualized the intricate relationships between urinary ions, crystallization stages, and common inhibitors. For researchers and drug development professionals, a thorough understanding of these principles is essential for designing and evaluating novel therapeutic strategies to combat calcium this compound nephrolithiasis. Further research focusing on the synergistic effects of inhibitors and the development of more physiologically relevant in vitro models will continue to advance this critical field.

References

- 1. Inhibitors and promoters of stone formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. "Effects of Citrate on the Different Phases of Calcium this compound Crystall" by H. -G. Tiselius, C. Berg et al. [digitalcommons.usu.edu]

- 4. ovid.com [ovid.com]

- 5. Kinetics of dissolution of calcium this compound calculi with calcium-chelating irrigating solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Nucleation kinetics of calcium this compound monohydrate as a function of pH, magnesium, and osteopontin concentration quantified with droplet microfluidics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.aip.org [pubs.aip.org]

- 8. Urinary inhibitors of calcium this compound crystallization and their potential role in stone formation [ouci.dntb.gov.ua]

- 9. Inhibition by citrate of spontaneous precipitation of calcium this compound in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Phosphorylation of Osteopontin Is Required for Inhibition of Calcium this compound Crystallization - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Citrate inhibits growth of residual fragments in an in vitro model of calcium this compound renal stones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The role of magnesium in calcium this compound urolithiasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. auajournals.org [auajournals.org]

- 14. ovid.com [ovid.com]

- 15. Exploring Calcium this compound Crystallization: A Constant Composition Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The role of osteopontin on calcium this compound crystal formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Inhibition of calcium this compound crystallisation in vitro by an extract of Bergenia ciliata - PMC [pmc.ncbi.nlm.nih.gov]

- 18. derpharmachemica.com [derpharmachemica.com]

- 19. ijpsonline.com [ijpsonline.com]

- 20. In vitro effects on calcium this compound crystallization kinetics and crystal morphology of an aqueous extract from Ceterach officinarum: Analysis of a potential antilithiatic mechanism | PLOS One [journals.plos.org]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. Study of inhibition mechanisms of glycosaminoglycans on calcium this compound monohydrate crystals by atomic force microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. mdpi.com [mdpi.com]

Oxalate's Role as an Antinutrient in Human Digestion: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxalate, a naturally occurring compound in many plant-based foods, is a significant antinutrient that can have profound effects on human digestion and systemic health. Its primary antinutrient activity lies in its ability to chelate essential divalent cations, particularly calcium, thereby reducing their bioavailability. Beyond mineral sequestration, this compound and its crystalline form, calcium this compound, can induce local and systemic inflammation, oxidative stress, and contribute to the pathogenesis of conditions such as kidney stone disease. This technical guide provides an in-depth analysis of this compound's function as an antinutrient, detailing its impact on mineral absorption, outlining the molecular signaling pathways it perturbs, and presenting standardized experimental protocols for its study.

Introduction

Oxalic acid and its salt, this compound, are organic compounds found in a wide variety of plant foods, including leafy greens, vegetables, fruits, cocoa, nuts, and seeds.[1] While a natural component of these foods, this compound is considered an antinutrient due to its capacity to interfere with the absorption of essential minerals and exert other detrimental effects on human physiology.[1] The primary mechanism of this interference is the formation of insoluble this compound salts with divalent cations like calcium, magnesium, and iron in the digestive tract, rendering them unavailable for absorption.[2][3] This guide delves into the core mechanisms of this compound's antinutrient functions, providing quantitative data, detailed experimental methodologies, and visual representations of the involved biological pathways to support advanced research and drug development.

Quantitative Impact of this compound on Mineral Bioavailability

The chelation of minerals by dietary this compound significantly reduces their absorption. The extent of this reduction is influenced by the food matrix, the presence of other dietary components like phytates, and the overall mineral content of the meal.[4][5] The most pronounced effect is observed with calcium.

Below is a summary of quantitative data from human studies on the impact of this compound on mineral absorption.

| Mineral | Food Source/Context | This compound Intake | Co-ingested Mineral Intake | Observed Effect on Absorption | Citation(s) |

| Calcium | Soluble [(13)C(2)]this compound | 0.37 mmol | 200 mg Calcium | Mean absorption of this compound was 17% +/- 8.3% | [6] |

| Soluble [(13)C(2)]this compound | 0.37 mmol | 1200 mg Calcium | Mean absorption of this compound was 2.6% +/- 1.5% | [6] | |

| Intrinsically labeled Ca this compound | Not specified | Ingested alone | Fractional calcium absorption averaged 0.100 +/- 0.043 | [7] | |

| Intrinsically labeled Ca this compound with milk | Not specified | Ingested with milk | Fractional calcium absorption averaged 0.140 +/- 0.063 | [7] | |

| Spinach vs. Kale | Spinach (high this compound) vs. Kale (low this compound) | Not specified | Magnesium absorption from the spinach meal (26.7%) was significantly lower than from the kale meal (36.5%) | [8] | |

| Iron | Kale meal with added potassium this compound | 1.26 g Oxalic Acid | Not specified | No significant influence on non-haem iron absorption was observed. | [9] |

| Spinach meal | 1.27 g Oxalic Acid | Higher in calcium and polyphenols | 24% lower iron absorption compared to kale meal without added this compound (not statistically significant). | [9][10] | |

| Magnesium | Standardized [13C2]this compound absorption test | Standard conditions | Not specified | Mean intestinal this compound absorption was 8.6 +/- 2.83% | [11][12][13] |

| Standardized [13C2]this compound absorption test with Magnesium supplement | 10 mmol Magnesium supplement | Taken with this compound | This compound absorption decreased to 5.2 +/- 1.40% | [11][12][13] |

Molecular Mechanisms and Signaling Pathways

This compound's impact extends beyond mineral chelation. At the cellular level, this compound and calcium this compound crystals can trigger a cascade of inflammatory and oxidative stress responses.

Induction of Oxidative Stress

Exposure of renal epithelial cells to high concentrations of this compound leads to the generation of reactive oxygen species (ROS).[14][15] This oxidative stress can damage cellular components, including lipids, proteins, and DNA, and activate downstream signaling pathways.[14][16]

Figure 1: this compound-Induced Oxidative Stress and Inhibition of Cell Proliferation.

Activation of the NLRP3 Inflammasome

Calcium this compound crystals are recognized by the innate immune system as a danger-associated molecular pattern (DAMP).[17] This recognition can trigger the assembly and activation of the NLRP3 inflammasome in immune cells like macrophages and in renal tubular epithelial cells.[18][19] Activation of the NLRP3 inflammasome leads to the cleavage of pro-caspase-1 into its active form, caspase-1, which in turn processes pro-inflammatory cytokines IL-1β and IL-18 into their mature, secreted forms, perpetuating a cycle of inflammation.[20][21]

Figure 2: Calcium this compound Crystal-Induced NLRP3 Inflammasome Activation.

Disruption of Gut Barrier Function

This compound can compromise the integrity of the intestinal epithelial barrier by affecting the expression and localization of tight junction proteins. Studies have shown that exposure of renal tubular epithelial cells to calcium this compound monohydrate (COM) crystals leads to a significant decrease in the levels of tight junction proteins such as zonula occludens-1 (ZO-1) and occludin.[1][22] This disruption increases paracellular permeability, which could potentially allow for greater systemic absorption of luminal contents, contributing to inflammation.[1]

Figure 3: this compound-Induced Disruption of Intestinal Tight Junctions.

Experimental Protocols

Standardized and reproducible methodologies are crucial for investigating the antinutrient effects of this compound. This section outlines key experimental protocols.

In Vitro Digestion Model for Mineral Bioavailability

This protocol simulates the physiological conditions of the human upper gastrointestinal tract to assess the bioaccessibility of minerals in the presence of this compound.[23][24]

Materials:

-

Pepsin (porcine)

-

Pancreatin (B1164899) (porcine)

-

Bile extract (porcine)

-

HCl, NaHCO₃

-

Dialysis tubing (12-14 kDa MWCO)

-

Homogenizer

-

Shaking water bath (37°C)

-

ICP-OES or AAS for mineral analysis

Procedure:

-

Sample Preparation: Homogenize a known amount of the food sample.

-

Gastric Digestion:

-

Suspend the homogenate in deionized water.

-

Adjust pH to 2.0 with 1M HCl.

-

Add pepsin solution (e.g., 16% w/v in 0.1M HCl).

-

Incubate at 37°C for 2 hours in a shaking water bath.

-

-

Intestinal Digestion:

-

Transfer the gastric digest to a dialysis tube.

-

Place the dialysis tube in a flask containing a solution of pancreatin and bile salts in NaHCO₃ buffer (pH 7.0).

-

Incubate at 37°C for 2-4 hours with gentle agitation.

-

-

Analysis:

-

Measure the mineral concentration in the dialysate (bioaccessible fraction) and the undigested fraction using ICP-OES or AAS.

-

Calculate the percentage of bioaccessible mineral.

-

Figure 4: Workflow for In Vitro Mineral Bioavailability Assay.

Human Clinical Trial for this compound Absorption

Human studies are the gold standard for assessing the impact of dietary this compound. A typical crossover design is employed to minimize inter-individual variability.[25][26][27]

Study Design: Randomized, crossover study.

Participants: Healthy volunteers with no history of kidney stones or malabsorptive disorders.

Protocol:

-

Washout Period: Participants consume a low-oxalate diet for a specified period (e.g., 1 week).

-

Intervention Phase 1: Participants consume a standardized meal with a known amount of this compound (e.g., from a high-oxalate food or added as a salt).

-

Sample Collection: Collect 24-hour urine samples.

-

Washout Period: Another low-oxalate diet period.

-

Intervention Phase 2: Participants consume a control meal (low this compound) or a meal with a modified component (e.g., added calcium).

-

Sample Collection: Collect 24-hour urine samples.

-

Analysis: Measure urinary this compound excretion using HPLC. The difference in excretion between the intervention and control phases reflects the absorbed dietary this compound.

Analytical Method: High-Performance Liquid Chromatography (HPLC) for this compound Quantification

HPLC is a precise and widely used method for quantifying this compound in food and biological samples.[2][28][29][30][31]

Instrumentation:

-

HPLC system with a UV or electrochemical detector.

-

Anion-exchange or reverse-phase C18 column.

Procedure (General):

-

Sample Preparation:

-

Food: Homogenize the sample and extract this compound using an acidic solution (e.g., HCl).

-

Urine: Acidify the urine sample (e.g., with HCl) to dissolve any calcium this compound crystals.

-

-

Chromatographic Separation:

-

Inject the prepared sample into the HPLC system.

-

Use an appropriate mobile phase (e.g., a buffered solution) to separate this compound from other components.

-

-

Detection and Quantification:

-

Detect this compound using a UV detector (e.g., at 210 nm) or an electrochemical detector.

-

Quantify the this compound concentration by comparing the peak area to that of a known standard.

-

Conclusion and Future Directions

This compound's role as an antinutrient is multifaceted, primarily impacting mineral bioavailability and promoting inflammation and oxidative stress. The quantitative data and molecular pathways detailed in this guide provide a foundation for further research into mitigating the adverse effects of dietary this compound. Future research should focus on the development of novel therapeutic strategies to reduce this compound absorption, such as the use of this compound-degrading probiotics or specific enzyme therapies. Furthermore, a deeper understanding of the genetic and microbial factors that influence individual susceptibility to this compound's effects is crucial for developing personalized nutritional recommendations and targeted drug therapies. The experimental protocols outlined herein serve as a standardized framework to advance these research and development efforts.

References

- 1. Effects of calcium this compound monohydrate crystals on expression and function of tight junction of renal tubular epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. portlandclinicofnaturalhealth.com [portlandclinicofnaturalhealth.com]

- 4. THE IMPACT OF DIETARY CALCIUM AND this compound RATIOS ON STONE RISK - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Rising phytate and this compound intake, declining calcium intake, and bone health in United States adults: 1999-2023, a serial cross-sectional analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Dependence of this compound absorption on the daily calcium intake - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound: effect on calcium absorbability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. cambridge.org [cambridge.org]

- 9. Oxalic acid does not influence nonhaem iron absorption in humans: a comparison of kale and spinach meals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Importance of magnesium in absorption and excretion of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. karger.com [karger.com]

- 13. researchgate.net [researchgate.net]

- 14. Frontiers | The significance of reactive oxygen species in the formation of calcium this compound stones and the protective effects of antioxidants on the kidneys [frontiersin.org]

- 15. journals.physiology.org [journals.physiology.org]

- 16. researchgate.net [researchgate.net]

- 17. Activation of the NLRP3 Inflammasome in association with Calcium this compound crystal-induced Reactive Oxygen Species in kidneys - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Frontiers | Role of ROS-Induced NLRP3 Inflammasome Activation in the Formation of Calcium this compound Nephrolithiasis [frontiersin.org]

- 19. Frontiers | Targeting the NLRP3 inflammasome for calcium this compound stones: pathophysiology and emerging pharmacological interventions [frontiersin.org]

- 20. JCI - Calcium this compound crystals induce renal inflammation by NLRP3-mediated IL-1β secretion [jci.org]

- 21. spandidos-publications.com [spandidos-publications.com]

- 22. Calcium this compound monohydrate crystal disrupts tight junction via F-actin reorganization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. repository.up.ac.za [repository.up.ac.za]

- 24. edepot.wur.nl [edepot.wur.nl]

- 25. ClinicalTrials.gov [clinicaltrials.gov]

- 26. ClinicalTrials.gov [clinicaltrials.gov]

- 27. CLINICAL TRIAL / NCT05356000 - UChicago Medicine [uchicagomedicine.org]

- 28. Analytical procedures and methods validation for this compound content estimation - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Analytical Methods for this compound Quantification: The Ubiquitous Organic Anion - PMC [pmc.ncbi.nlm.nih.gov]

- 30. researchgate.net [researchgate.net]

- 31. HPLC ANALYSIS OF HUMAN URINE FOR this compound CONTENT | Semantic Scholar [semanticscholar.org]

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxalate-related pathologies, primarily characterized by the formation of calcium this compound kidney stones, represent a significant health burden. A subset of these conditions arises from monogenic defects, leading to the overproduction or mishandling of this compound. This guide provides a comprehensive technical overview of the genetic predispositions to these disorders, with a focus on Primary Hyperoxaluria (PH) types 1, 2, and 3, and recessively inherited nephrolithiasis. We delve into the genetic etiologies, the molecular pathways affected, and the experimental methodologies crucial for research and development in this field. Quantitative data are systematically presented, and key biological and experimental workflows are visualized to facilitate a deeper understanding of these complex metabolic diseases.

Introduction to this compound Metabolism and Related Pathologies

This compound is a metabolic end-product that, in humans, is primarily excreted by the kidneys.[1] When urinary this compound concentrations become excessive, a condition known as hyperoxaluria, it can lead to the formation of calcium this compound crystals, the main component of kidney stones.[2] Hyperoxaluria can be broadly categorized into primary and secondary forms. Secondary hyperoxaluria results from factors such as high dietary this compound intake or intestinal malabsorption.[3] Primary hyperoxalurias, in contrast, are a group of rare, autosomal recessive genetic disorders caused by enzymatic defects in the glyoxylate (B1226380) metabolism pathway, leading to endogenous overproduction of this compound.[2][3] These disorders often have severe clinical manifestations, including recurrent nephrolithiasis, nephrocalcinosis, and progressive renal failure.[2] In advanced stages, systemic oxalosis can occur, where calcium this compound crystals deposit in various tissues throughout the body.[2] Understanding the genetic basis of these diseases is paramount for accurate diagnosis, prognosis, and the development of targeted therapies.

Genetic Etiologies of Primary Hyperoxalurias and Related Disorders

The primary hyperoxalurias are classified into three main types based on the affected gene. Additionally, mutations in an anion transporter gene have been linked to a recessive form of nephrolithiasis.

Primary Hyperoxaluria Type 1 (PH1)

PH1 is the most common and severe form of primary hyperoxaluria, caused by mutations in the AGXT gene.[3] This gene encodes the liver-specific peroxisomal enzyme alanine-glyoxylate aminotransferase (AGT).[4] A deficiency in AGT activity leads to the accumulation of glyoxylate, which is then oxidized to this compound.[2]

Primary Hyperoxaluria Type 2 (PH2)

PH2 is a less common form of PH resulting from mutations in the GRHPR gene, which encodes the enzyme glyoxylate reductase/hydroxypyruvate reductase.[3] This enzyme is responsible for the conversion of glyoxylate to glycolate.[5] Its deficiency leads to an accumulation of glyoxylate and consequently this compound, as well as L-glyceric acid.[6]

Primary Hyperoxaluria Type 3 (PH3)

PH3 is caused by mutations in the HOGA1 gene, which encodes the mitochondrial enzyme 4-hydroxy-2-oxoglutarate aldolase (B8822740).[7] This enzyme is involved in the metabolic pathway of hydroxyproline.[8] The exact mechanism by which HOGA1 mutations lead to hyperoxaluria is still under investigation, but it is associated with increased urinary excretion of 4-hydroxy-2-oxoglutarate (HOG) and 2,4-dihydroxyglutarate (DHG).[7]

SLC26A1-Related Nephrolithiasis

Biallelic mutations in the SLC26A1 gene have been identified as a cause of a recessive Mendelian form of nephrolithiasis.[9] The SLC26A1 gene encodes a sulfate (B86663)/anion transporter, and mutations can lead to decreased transporter activity, affecting this compound and sulfate homeostasis.[9][10]

Quantitative Data on Genetic and Biochemical Features

The following tables summarize key quantitative data related to the genetic and biochemical characteristics of these disorders.

Table 1: Gene Information and Associated Pathologies

| Gene (Locus) | Encoded Protein | Associated Pathology | Inheritance |

| AGXT (2q37.3) | Alanine-glyoxylate aminotransferase (AGT) | Primary Hyperoxaluria Type 1 (PH1) | Autosomal Recessive |

| GRHPR (9p13.2) | Glyoxylate reductase/hydroxypyruvate reductase (GRHPR) | Primary Hyperoxaluria Type 2 (PH2) | Autosomal Recessive |

| HOGA1 (10q24.2) | 4-hydroxy-2-oxoglutarate aldolase (HOGA1) | Primary Hyperoxaluria Type 3 (PH3) | Autosomal Recessive |

| SLC26A1 (4p16.3) | Sulfate anion transporter 1 (SAT-1) | Recessive calcium this compound nephrolithiasis | Autosomal Recessive |

Table 2: Common Mutations and Their Frequencies

| Gene | Common Mutation(s) | Allelic Frequency/Prevalence | Population Notes |

| AGXT | p.Gly170Arg | 21.5% in a large cohort[11] | Associated with a milder phenotype[11] |

| AGXT | p.Ile244Thr | 84% in a Moroccan cohort[12] | High frequency in North African populations[13] |

| AGXT | c.33_34insC | 32% in a Tunisian cohort[14] | |

| GRHPR | c.103delG | 35.7% of PH2 families[15] | |

| HOGA1 | c.700+5G>T and p.E315del | Account for 74.2% of HOGA1 alleles[15] | |

| SLC26A1 | Various missense mutations | Rare, identified in individuals with nephrolithiasis[9] |

Table 3: Biochemical Markers in Primary Hyperoxalurias

| Pathology | Urinary this compound Excretion | Other Key Urinary Markers | Plasma this compound Levels |

| Normal | < 0.45 mmol/1.73 m²/24h[3] | - | 1-5 µmol/L[3] |

| PH1 | > 1.0 mmol/1.73 m²/24h[3] | Increased glycolate[7] | Markedly increased with renal failure[4] |

| PH2 | > 0.7 mmol/1.73 m²/24h[5] | Increased L-glycerate[5] | Increased with renal failure[5] |

| PH3 | > 0.7 mmol/1.73 m²/24h[7] | Increased HOG and DHG[7] | Mildly elevated in CKD stages 1-3A[7] |

Table 4: Phenotypes of Knockout Mouse Models

| Gene Knockout | Key Phenotypic Features | Reference |

| Agxt | Hyperoxaluria (males: ~1.20 mM, females: ~1.02 mM vs. ~0.3 mM in wild-type), crystalluria, and calcium this compound stone formation in about 50% of males.[16] | Salido et al., 2006 |

| Grhpr | Develop severe nephrocalcinosis when fed a hydroxyproline-rich diet.[17] | Knight et al., 2012 |

| Hoga1 | Do not exhibit spontaneous hyperoxaluria but have elevated urinary DHG levels.[8] | Knight et al., 2015 |

| Slc26a1 | Hyperoxalemia (~13.0 µM vs. ~8.1 µM in wild-type), hyperoxaluria, and calcium this compound urolithiasis.[18] | Dawson et al., 2006 |

Signaling and Metabolic Pathways

The following diagrams illustrate the key metabolic pathways affected in primary hyperoxalurias and the workflow for genetic diagnosis.

References

- 1. researchgate.net [researchgate.net]

- 2. Primary hyperoxaluria: MedlinePlus Genetics [medlineplus.gov]

- 3. Primary and secondary hyperoxaluria: Understanding the enigma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Primary Hyperoxaluria Type 1 - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Primary Hyperoxaluria Type 2 - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Detection of primary hyperoxaluria type 2 (L-glyceric aciduria) in patients with maintained renal function or end-stage renal failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Primary Hyperoxaluria Type 3 - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Hydroxyproline metabolism in a mouse model of Primary Hyperoxaluria Type 3 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Mutations in SLC26A1 Cause Nephrolithiasis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Genotype-phenotype correlation in primary hyperoxaluria type 1: the p.Gly170Arg AGXT mutation is associated with a better outcome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. AGXT Gene Mutations and Prevalence of Primary Hyperoxaluria Type 1 in Moroccan Population - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Primary hyperoxaluria type 1: pathophysiology and genetics - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Selected AGXT gene mutations analysis provides a genetic diagnosis in 28% of Tunisian patients with primary hyperoxaluria - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Phenotype-Genotype Correlations and Estimated Carrier Frequencies of Primary Hyperoxaluria - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Alanine–glyoxylate aminotransferase-deficient mice, a model for primary hyperoxaluria that responds to adenoviral gene transfer - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Hydroxyproline metabolism in mouse models of primary hyperoxaluria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. journals.physiology.org [journals.physiology.org]

The Impact of Oxalates on Mineral Bioavailability: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the role of oxalates as antinutrients, specifically focusing on their mechanisms of action in reducing the bioavailability of essential minerals. The following sections detail the core chemical interactions, quantitative effects on mineral absorption, and comprehensive experimental protocols for the investigation of these phenomena.

Core Mechanism: Oxalate-Mineral Interactions in the Gastrointestinal Tract

Oxalates, or oxalic acid, are naturally occurring compounds found in a variety of plant-based foods. Their primary antinutrient effect stems from their ability to form insoluble salts with divalent and trivalent mineral cations in the gastrointestinal tract. This binding process significantly hinders the absorption of these essential minerals into the bloodstream.

When foods containing oxalates are consumed, the oxalic acid is released during digestion. In the aqueous environment of the gut, oxalic acid can dissociate into this compound ions. These ions have a high affinity for minerals such as calcium, iron, and magnesium. The resulting this compound-mineral complexes are largely insoluble and cannot be absorbed by the intestinal epithelium. Consequently, these essential minerals are excreted in the feces, leading to a reduction in their overall bioavailability. The solubility of these this compound salts is pH-dependent, with some dissolution occurring in the acidic environment of the stomach, which can influence the extent of mineral binding in the more alkaline small intestine.

The primary mechanism is a chemical interaction in the gut lumen, preventing mineral absorption. However, at the cellular level, intestinal this compound transport also plays a role in this compound homeostasis. The SLC26 family of anion transporters, particularly SLC26A6, is involved in the secretion of this compound back into the intestinal lumen, a process that can modulate the net absorption of dietary this compound.

Quantitative Impact of Oxalates on Mineral Bioavailability

The extent to which oxalates inhibit mineral absorption is dependent on several factors, including the concentration of both oxalates and minerals in the food, the food matrix, and the presence of other dietary components. The following tables summarize key quantitative data from various studies.

Table 1: Impact of Oxalates on Calcium Bioavailability

| Food Source | This compound Content (mg/100g) | Calcium Content (mg/100g) | Calcium Bioavailability (%) | Reference |

| Spinach (Raw) | ~750 | 99 | ~5 | [1] |

| Spinach (Cooked) | Varies with cooking method | 115 | ~5-6 | [1] |

| Milk | - | 125 | ~32 | [1] |

| Kale | ~20 | 150 | ~49 | [1][2] |

| Calcium this compound (in isolation) | - | - | 10-14 | [2] |

Table 2: Impact of Oxalates on Iron Bioavailability

| Food Source/Meal | This compound Content | Iron Absorption (%) | Notes | Reference |

| Wheat rolls with kale | 0.01 g | 10.7 | Low this compound meal | [3][4] |

| Wheat rolls with kale + potassium this compound | 1.27 g | 11.5 | High this compound meal; no significant difference in iron absorption observed | [3][4] |

| Wheat rolls with spinach | 1.27 g | 8.4 | High this compound meal; absorption was 24% lower than kale meal, but not statistically significant | [3][4] |

Table 3: Impact of Oxalates on Magnesium Bioavailability

| Food Source/Meal | This compound Content (mmol) | Apparent Magnesium Absorption (%) | Reference |

| Meal with spinach | 6.6 | 26.7 | High this compound |

| Meal with kale | 0.1 | 36.5 | Low this compound |

| Almonds (1-ounce serving) | High | Not specified, but known to contain oxalates that can bind to magnesium | [5][6] |

Experimental Protocols

In Vitro Digestion Model (Adapted from INFOGEST 2.0)

This protocol simulates the physiological conditions of the human upper gastrointestinal tract to assess the bioaccessibility of minerals in the presence of oxalates.

Materials:

-

Simulated Salivary Fluid (SSF), Simulated Gastric Fluid (SGF), and Simulated Intestinal Fluid (SIF) stock solutions (as per INFOGEST 2.0 protocol).[7][8][9]

-

Porcine salivary α-amylase, porcine pepsin, porcine pancreatin (B1164899), and bile salts.[7][8][9]

-

Food sample containing oxalates and the mineral of interest.

-

Control food sample with low/no oxalates.

-

Hydrochloric acid (HCl) and sodium hydroxide (B78521) (NaOH) for pH adjustments.

-

Shaking water bath or incubator set to 37°C.

-

Centrifuge.

-

Dialysis tubing (optional, for assessing dialyzable mineral fraction).

Procedure:

-

Sample Preparation: Homogenize the food sample.

-

Oral Phase:

-

Gastric Phase:

-

Intestinal Phase:

-

Sample Analysis:

-

Centrifuge the final digestate to separate the soluble (bioaccessible) fraction from the insoluble residue.

-

Analyze the supernatant for mineral content using methods such as Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS).

-

Caco-2 Cell Permeability Assay

This protocol utilizes a human colon adenocarcinoma cell line (Caco-2) to model the intestinal barrier and assess mineral uptake.

Materials:

-

Caco-2 cells.

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS), non-essential amino acids, and penicillin-streptomycin.

-

Transwell inserts (polycarbonate membrane).

-

Hanks' Balanced Salt Solution (HBSS).

-

Digest from the in vitro digestion model.

-

Analytical standards for the mineral of interest.

Procedure:

-

Cell Culture and Differentiation:

-

Culture Caco-2 cells in DMEM at 37°C in a humidified atmosphere of 5% CO2.

-

Seed cells onto Transwell inserts and allow them to differentiate for approximately 21 days to form a confluent monolayer.[10]

-

Monitor the integrity of the monolayer by measuring the transepithelial electrical resistance (TEER).[11]

-

-

Mineral Uptake Experiment:

-

Wash the Caco-2 cell monolayers with pre-warmed HBSS.

-

Add the soluble fraction from the in vitro digestion of the test and control foods to the apical side of the Transwell inserts.

-

Incubate for a defined period (e.g., 2 hours) at 37°C.

-

After incubation, wash the cells with ice-cold HBSS to stop the uptake process.

-

Lyse the cells to release the intracellular mineral content.

-

-

Sample Analysis:

-

Determine the mineral concentration in the cell lysate using ICP-MS or AAS.

-

Calculate the apparent permeability coefficient (Papp) to quantify mineral transport.

-

In Vivo Animal Study

This protocol outlines a general approach for an animal feeding study to assess the impact of dietary oxalates on mineral bioavailability.

Materials:

-

Metabolic cages for separate collection of urine and feces.

-

Control diet with adequate mineral content and low this compound levels.

-

Test diet(s) with known concentrations of oxalates and the mineral of interest.

-

Analytical equipment for mineral analysis in feed, feces, and urine.

Procedure:

-

Acclimatization: Acclimate the animals to the housing conditions and a standard chow diet.

-

Experimental Diets:

-

Divide the animals into a control group and one or more test groups.

-

Feed the control group the low-oxalate diet.

-

Feed the test groups the diets containing varying levels of oxalates.

-

-

Sample Collection:

-

House the animals in metabolic cages.

-

Conduct a balance study over a defined period (e.g., 7 days) to collect feces and urine.

-

Record daily feed intake.

-

-

Sample Analysis:

-

Homogenize and analyze the feed, feces, and urine for the mineral content using appropriate analytical methods (e.g., ICP-MS).

-

-

Bioavailability Calculation:

-

Calculate the apparent mineral absorption using the following formula: Apparent Absorption (%) = [(Mineral Intake - Fecal Mineral Excretion) / Mineral Intake] x 100

-

Visualizations

Signaling Pathways and Logical Relationships

The following diagrams illustrate key pathways and experimental workflows related to this compound's impact on mineral bioavailability.

References

- 1. Spinach and Calcium: Bioavailability Truth Revealed [spice.alibaba.com]

- 2. Why Most of the Iron in Spinach is Surprisingly Useless - Nutritics [nutritics.com]

- 3. Oxalic acid does not influence nonhaem iron absorption in humans: a comparison of kale and spinach meals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. chorganicalmonds.com [chorganicalmonds.com]

- 6. casadesante.com [casadesante.com]

- 7. research.chalmers.se [research.chalmers.se]

- 8. A standardised static in vitro digestion method suitable for food – an international consensus - Food & Function (RSC Publishing) DOI:10.1039/C3FO60702J [pubs.rsc.org]

- 9. INFOGEST | BIO-CAT [bio-cat.com]

- 10. creative-bioarray.com [creative-bioarray.com]

- 11. enamine.net [enamine.net]

- 12. The effect of this compound on the availability of minerals in pig diets containing fresh or ensiled taro leaves [lrrd.org]

- 13. researchgate.net [researchgate.net]

Cellular Mechanisms of Oxalate Transport in Renal Tubules: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

Oxalate, a metabolic end-product, is primarily eliminated by the kidneys through a combination of glomerular filtration and active tubular transport. Dysregulation of this transport is a key factor in the pathophysiology of hyperoxaluria and the formation of calcium this compound nephrolithiasis, the most common type of kidney stone disease. This technical guide provides an in-depth examination of the cellular and molecular mechanisms governing this compound transport within the renal tubules. We detail the primary transporter proteins, their specific localization, transport kinetics, and regulatory pathways. Furthermore, this guide outlines the key experimental methodologies employed to elucidate these mechanisms, offering a comprehensive resource for researchers in nephrology, urology, and pharmacology.

Overview of Renal this compound Handling

The renal excretion of this compound involves both glomerular filtration and active tubular secretion. While this compound is freely filtered at the glomerulus, the net urinary excretion is significantly influenced by bidirectional transport—secretion and reabsorption—primarily along the proximal tubule.[1] Studies using free-flow micropuncture in rats have demonstrated that net this compound secretion occurs in the early proximal convoluted tubule (S1 segment), followed by bidirectional transport of roughly equal magnitude in later segments.[1] The key to this process is a coordinated effort between transporters located on the basolateral (blood-facing) and apical (lumen-facing) membranes of the renal tubular epithelial cells.

Key this compound Transporters in the Proximal Tubule

The majority of active this compound transport occurs in the proximal tubule, mediated predominantly by two members of the Solute Carrier 26 (SLC26) family of anion exchangers: SLC26A1 (SAT-1) and SLC26A6 (CFEX/PAT-1).[2][3]

Basolateral Uptake: SLC26A1 (Sulfate Anion Transporter 1)

The first step in tubular secretion is the uptake of this compound from the blood into the proximal tubule cell. This is primarily mediated by SLC26A1, located on the basolateral membrane.[4][5]

-

Mechanism: SLC26A1 functions as a sodium-independent anion exchanger. It facilitates the uptake of this compound from the peritubular fluid into the cell in exchange for intracellular sulfate (B86663) (SO₄²⁻) or bicarbonate (HCO₃⁻).[3][6][7] This process is electroneutral.[6]

-

Localization: SLC26A1 is expressed on the basolateral membranes of renal proximal tubular cells.[4]

-

Significance: The deletion of the Slc26a1 gene in mice leads to hyperoxalemia, hyperoxaluria, and the formation of calcium this compound stones, underscoring its critical role in this compound homeostasis.[8]

Apical Secretion: SLC26A6 (CFEX/PAT-1)

Once inside the cell, this compound is secreted into the tubular lumen across the apical (brush border) membrane. This step is mediated by SLC26A6.[3]

-

Mechanism: SLC26A6 is a versatile anion exchanger with multiple modes of action, including Cl⁻/oxalate, Cl⁻/formate, Cl⁻/HCO₃⁻, and Cl⁻/OH⁻ exchange.[9][10] The primary physiological function in this context is the exchange of intracellular this compound for luminal chloride (Cl⁻), which drives this compound into the urine.[3][11] This process not only secretes this compound but also contributes to the reabsorption of NaCl from the filtrate.[9] Recent structural studies suggest that Cl⁻/oxalate²⁻ exchange is electrogenic.[11][12]

-

Localization: SLC26A6 is abundantly expressed on the apical (brush border) membrane of the proximal tubule.[9][13]

-

Significance: The essential role of SLC26A6 is highlighted in knockout mouse models. Slc26a6 null mice exhibit a profound defect in intestinal this compound secretion, leading to increased net absorption of dietary this compound, subsequent hyperoxalemia and hyperoxaluria, and a high incidence of calcium this compound urolithiasis.[14]

The coordinated action of these two transporters facilitates the transcellular secretion of this compound from the blood to the tubular fluid.

This compound Transport in the Distal Nephron

Compared to the proximal tubule, this compound transport in the more distal parts of the nephron, including the Loop of Henle and collecting ducts, is less well characterized and considered to be of minor significance under normal physiological conditions.[1]

-

Loop of Henle: The primary function of the Loop of Henle is the creation of a concentration gradient in the renal medulla to facilitate water reabsorption; it is not a major site of active, regulated this compound transport.[15][16]

-

Distal Tubule and Collecting Duct: Evidence for significant this compound transport is limited. However, the transporter SLC26A7 has been identified on the basolateral membrane of α-intercalated cells in the outer medullary collecting duct.[17] While its primary described function is Cl⁻/HCO₃⁻ exchange, its membership in the SLC26 family makes it a candidate for potential involvement in this compound handling, though its specific role remains unclear.[9]

Quantitative Data on this compound Transporters

Kinetic parameters help to define the affinity and capacity of transporters for their substrates. While comprehensive data for all conditions is sparse, key studies have established important values.

| Transporter / Activity | Location | Substrate | Kₘ (Affinity) | Vₘₐₓ / Jₘₐₓ (Capacity) | Source |

| Basolateral Uptake | Rat Proximal Tubule (in vivo) | This compound | 2.03 ± 0.77 mmol/L | 1.6 ± 0.6 pmol/s per cm | [18] |

| SLC26A1 (SAT-1) | Oocyte Expression | Sulfate | 136 µmol/L | Not Specified | [6][19] |

| Apical Exchange | Rat Brush Border Vesicles | This compound | 0.0365 mmol/L | 1.38 nmol/30s per mg protein | [20] |

Note: The "Basolateral Uptake" and "Apical Exchange" activities were characterized before the specific molecular identities (SLC26A1 and SLC26A6) were fully attributed to these functions but are understood to represent their activities.

Regulation of Renal this compound Transport

The activity and expression of this compound transporters are subject to regulation by various signaling pathways and hormonal influences, which can impact stone risk.

Hormonal Regulation

Sex hormones play a significant role, potentially explaining the higher incidence of kidney stones in men.

-

Androgens: Testosterone has a detrimental effect, increasing urinary this compound excretion.[21] This may be partly due to the androgen receptor (AR) up-regulating enzymes involved in endogenous this compound synthesis, such as glycolate (B3277807) oxidase in the liver.[22][23]

-

Estrogens: Estrogens are generally protective.[21] β-estradiol has been shown to inhibit SLC26A6 activity in the kidney, thereby reducing this compound transport and potentially stone formation.[13][22]

Kinase-Mediated Signaling

Intracellular signaling cascades can modulate transporter function.

-

Protein Kinase C (PKC): Activation of the PKC-delta isoform has been shown to significantly suppress the activity of SLC26A6.[24]

-

WNK4 Kinase: Co-expression of With-No-Lysine Kinase 4 (WNK4) remarkably suppresses SLC26A6 activity and reduces its protein expression.[24]

Key Experimental Protocols

The characterization of this compound transporters relies on several key experimental models and techniques.

Heterologous Expression in Xenopus laevis Oocytes

This is a widely used system for functionally characterizing a single transporter protein in isolation.[25]

Methodology:

-

cRNA Synthesis: The gene encoding the transporter of interest (e.g., SLC26A6) is cloned, and complementary RNA (cRNA) is synthesized in vitro.

-

Oocyte Microinjection: Stage V-VI oocytes are harvested from Xenopus laevis frogs and microinjected with the synthesized cRNA. Control oocytes are injected with water.[26]

-

Incubation & Expression: The oocytes are incubated for 2-4 days to allow for the translation of the cRNA and the expression of the transporter protein on the oocyte's plasma membrane.

-

Uptake Assay: Oocytes are incubated in a buffer solution containing a known concentration of radiolabeled substrate (e.g., ¹⁴C-oxalate).

-

Measurement: After incubation, oocytes are washed to remove external radiolabel, lysed individually, and the intracellular radioactivity is measured using a scintillation counter.

-

Analysis: The rate of uptake in transporter-expressing oocytes is compared to control oocytes to determine the specific transport activity. Kinetic parameters (Kₘ, Vₘₐₓ) can be determined by performing the assay with varying substrate concentrations.[27][28]

Isolated Brush Border Membrane Vesicles (BBMV)

This technique allows for the study of apical membrane transport processes, isolated from other cellular activities.[29]

Methodology:

-

Tissue Homogenization: Renal cortical tissue is homogenized in a specific buffer.

-

Divalent Cation Precipitation: A salt solution (e.g., MgCl₂ or CaCl₂) is added. Divalent cations cause the aggregation of basolateral and intracellular membranes, while the brush border membrane is less affected.[29]

-

Differential Centrifugation: A series of centrifugation steps at increasing speeds is used to separate the aggregated membranes (pellet) from the BBMV, which remain in the supernatant. A final high-speed ultracentrifugation step pellets the purified BBMV.

-

Vesicle Formation: The final pellet is resuspended, forming sealed vesicles with an "outside-out" orientation, exposing the external binding sites of the apical transporters.

-

Transport Assay: The vesicles are incubated with radiolabeled this compound. The reaction is stopped at various time points by adding an ice-cold "stop solution" and rapidly filtering the mixture. The radioactivity retained on the filter represents the this compound transported into the vesicles.[20]

Isolated Perfused Renal Tubules

This ex vivo method provides the most physiologically relevant context outside of a whole animal, allowing for the study of transepithelial transport across an intact, polarized cell layer.[30]

Methodology:

-

Microdissection: A specific segment of the nephron (e.g., a proximal convoluted tubule) is manually dissected from kidney slices under a microscope.

-

Cannulation and Perfusion: The dissected tubule is transferred to a perfusion chamber. One end is cannulated with a perfusion pipette containing an artificial tubular fluid, while the other end is held by a collection pipette.[31]

-

Transport Measurement: The tubule is bathed in a solution mimicking peritubular fluid. To measure secretion, radiolabeled this compound is added to the bath solution, and its appearance in the collected luminal fluid is measured over time. To measure reabsorption, the label is added to the perfusion fluid, and its disappearance from the lumen or appearance in the bath is measured.

Conclusion and Future Directions

The cellular machinery for renal this compound transport, particularly in the proximal tubule, is well-defined, with SLC26A1 and SLC26A6 playing central, coordinated roles. Dysregulation of these transporters, through genetic factors, hormonal changes, or other signaling events, is a critical determinant of hyperoxaluria and the risk for nephrolithiasis. For drug development professionals, these transporters represent promising therapeutic targets. Modulating the activity of SLC26A6 to enhance renal or intestinal this compound secretion could offer a novel strategy for preventing calcium this compound stone formation. Future research should focus on elucidating the precise regulatory networks governing these transporters and identifying specific, small-molecule modulators to translate this fundamental knowledge into clinical applications.

References

- 1. Renal tubular transport of organic acids. Studies with this compound and para-aminohippurate in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. SLC26 family: a new insight for kidney stone disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The role of intestinal this compound transport in hyperoxaluria and the formation of kidney stones in animals and man - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Extracellular Cl− regulates human SO42−/anion exchanger SLC26A1 by altering pH-sensitivity of anion transport - PMC [pmc.ncbi.nlm.nih.gov]

- 6. journals.physiology.org [journals.physiology.org]

- 7. uniprot.org [uniprot.org]

- 8. The SLC26 Gene Family of Anion Transporters and Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Physiological and Pathological Functions of SLC26A6 [frontiersin.org]

- 10. journals.physiology.org [journals.physiology.org]

- 11. Frontiers | The enigmatic SLC26A6 multifunctional anion transporter: recent advances in structure-function relationship, pathophysiological significance and novel pharmacological inhibitors [frontiersin.org]

- 12. Structural and functional properties of the transporter SLC26A6 reveal mechanism of coupled anion exchange | eLife [elifesciences.org]

- 13. Estrogen’s Tissue-Specific Regulation of the SLC26A6 Anion Transporter Reveal a Phenotype of Kidney Stone Disease in Estrogen-Deficient Females: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Net Intestinal Transport of this compound Reflects Passive Absorption and SLC26A6-mediated Secretion - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Loop of Henle - Wikipedia [en.wikipedia.org]

- 16. teachmephysiology.com [teachmephysiology.com]

- 17. SLC26A7: a basolateral Cl-/HCO3- exchanger specific to intercalated cells of the outer medullary collecting duct - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. In situ characterization of this compound transport across the basolateral membrane of the proximal tubule - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. journals.physiology.org [journals.physiology.org]

- 20. This compound:OH exchange across rat renal cortical brush border membrane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Hyperoxaluria - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 22. Frontiers | Metabolic changes in kidney stone disease [frontiersin.org]

- 23. academic.oup.com [academic.oup.com]

- 24. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 25. Xenopus laevis Oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Using the Xenopus Oocyte Toolbox - PMC [pmc.ncbi.nlm.nih.gov]

- 27. SLC26A1 is a major determinant of sulfate homeostasis in humans - PMC [pmc.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

- 29. Isolation of renal proximal tubular brush-border membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. Isolated microperfused tubule model to evaluate contrast media transport in normal and occluded renal tubule segments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. researchgate.net [researchgate.net]

An In-depth Technical Guide to Oxalate Homeostasis and its Disruption in Metabolic Disorders

Audience: Researchers, scientists, and drug development professionals.

Abstract